1,1-Ethanedisulfonic acid, 2-oxo-

Description

Conceptual Framework of Sulfonic Acid Architectures in Organic Systems

Sulfonic acids are a class of organosulfur compounds with the general formula R-S(=O)₂-OH. nih.gov The sulfonic acid group is strongly acidic, making these compounds highly soluble in water and capable of forming stable salts. wikipedia.org In organic systems, the introduction of sulfonic acid moieties can dramatically alter the physical and chemical properties of a molecule, enhancing its acidity, polarity, and reactivity. These characteristics are harnessed in a variety of applications, from detergents and dyes to catalysts and pharmaceuticals. nih.govnih.gov The robust nature of the carbon-sulfur bond and the tetrahedral geometry of the sulfonyl group contribute to the stability and defined spatial arrangement of sulfonic acid-containing molecules.

Unique Structural Features of Geminal Disulfonic Acids in Chemical Design

The term "geminal" refers to the relationship between two functional groups attached to the same atom. In geminal disulfonic acids, two sulfonyl groups are bonded to a single carbon atom. This arrangement creates a unique electronic environment, with the strong electron-withdrawing nature of the two sulfonyl groups significantly influencing the acidity of the alpha-proton and the reactivity of the parent molecule. This is in contrast to vicinal disulfonic acids, where the sulfonic acid groups are attached to adjacent carbon atoms.

Significance of Alpha-Keto Functionalities in Advanced Organic Synthesis

Alpha-keto acids, also known as 2-oxoacids, are organic compounds containing a ketone group adjacent to a carboxylic acid. wikipedia.org This arrangement imparts a rich and versatile reactivity, making them valuable intermediates in organic synthesis. mdpi.com They serve as precursors to a wide array of other important molecules, including amino acids and alpha-hydroxy acids. wikipedia.org The electrophilic nature of the ketone carbon and the acidity of the carboxylic proton allow for a variety of chemical transformations. nih.gov

Defining the Research Landscape: 1,1-Ethanedisulfonic Acid, 2-oxo- as a Prototypical System

While extensive research on many alpha-keto acids and sulfonic acids exists, specific data on "1,1-Ethanedisulfonic acid, 2-oxo-" is notably scarce in publicly available literature. Its chemical formula is C₂H₄O₇S₂. This compound, however, serves as an excellent theoretical prototype for understanding the combined influence of geminal disulfonic acid and alpha-keto functionalities within a single, simple molecule.

Due to the lack of direct experimental data for 1,1-Ethanedisulfonic acid, 2-oxo-, the following table provides properties for its well-characterized vicinal isomer, 1,2-Ethanedisulfonic acid, for comparative context.

| Property | Value |

| Molecular Formula | C₂H₆O₆S₂ |

| Molecular Weight | 190.20 g/mol nih.gov |

| Appearance | Crystals |

| Melting Point | 172-174 °C (anhydrous) wikipedia.org |

| Acidity (pKa) | pKa1 = -1.46, pKa2 = -2.06 wikipedia.org |

This data is for the vicinal isomer, 1,2-Ethanedisulfonic acid, and is provided for illustrative purposes.

A plausible, though not explicitly documented, synthetic route to 1,1-ethanedisulfonic acid, 2-oxo- could potentially be adapted from general methods for preparing α-keto acids. One such method involves the reaction of an appropriate aldehyde with thiols to form a dithioacetal, which is then reacted with an electrophile in the presence of a strong base. Subsequent acid-catalyzed solvolysis would yield the target α-keto acid. google.com

The key distinction between 1,1-ethanedisulfonic acid, 2-oxo- and its vicinal analog, 1,2-ethanedisulfonic acid, lies in the placement of the sulfonyl groups. In the geminal structure of the target compound, both sulfonic acid groups are attached to the first carbon atom of the ethane (B1197151) chain, which also bears the keto group (at the second carbon). In the vicinal isomer, the two sulfonic acid groups are on adjacent carbons (C1 and C2). wikipedia.orgnih.gov This difference in connectivity is expected to have a profound impact on the molecule's chemical reactivity and physical properties.

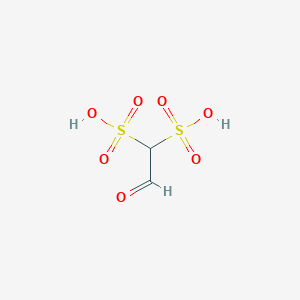

Structure

2D Structure

3D Structure

Properties

CAS No. |

86147-56-0 |

|---|---|

Molecular Formula |

C2H4O7S2 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-oxoethane-1,1-disulfonic acid |

InChI |

InChI=1S/C2H4O7S2/c3-1-2(10(4,5)6)11(7,8)9/h1-2H,(H,4,5,6)(H,7,8,9) |

InChI Key |

UQXVHSAZGJDZRS-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1,1 Ethanedisulfonic Acid, 2 Oxo

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,1-ethanedisulfonic acid, 2-oxo-. These studies provide insights into its stability, reactivity, and electronic nature.

The presence of multiple rotatable bonds and acidic protons in 1,1-ethanedisulfonic acid, 2-oxo- suggests the potential for various stable conformations and the existence of tautomers. A comprehensive conformational analysis would involve systematically exploring the potential energy surface to identify low-energy conformers. This is often achieved through computational methods such as density functional theory (DFT).

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is also a critical consideration. For 1,1-ethanedisulfonic acid, 2-oxo-, the keto-enol tautomerism involving the 2-oxo group is a primary focus. Computational studies would aim to determine the relative energies of the keto and enol forms to predict which tautomer is more stable under different conditions.

Analysis of the electron density distribution provides a detailed picture of the chemical bonding within the molecule. Techniques such as Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature of atomic interactions, identifying covalent and ionic characteristics of the bonds. This analysis would be crucial for understanding the influence of the sulfonyl and oxo groups on the electronic structure of the ethane (B1197151) backbone.

1,1-Ethanedisulfonic acid, 2-oxo- possesses multiple acidic protons on its sulfonic acid groups. Predicting the acid dissociation constants (pKa) for these sites is essential for understanding its behavior in solution. Computational methods, often in conjunction with continuum solvation models, can provide estimates of these pKa values. These predictions are based on calculating the Gibbs free energy change associated with the deprotonation of each acidic site. For comparison, the experimentally determined pKa values for the related compound, 1,2-ethanedisulfonic acid, are -1.46 and -2.06, indicating it is a very strong acid. wikipedia.org

Predictive Spectroscopic Analysis for Characterization and Elucidation

Computational spectroscopy plays a vital role in predicting and interpreting experimental spectra, aiding in the structural elucidation of new or uncharacterized compounds.

Theoretical calculations can generate simulated infrared (IR) and Raman spectra. These simulations are typically performed using harmonic frequency calculations at the DFT level of theory. The predicted vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes associated with the sulfonyl, carbonyl, and hydroxyl functional groups.

Computational NMR is a powerful tool for predicting the chemical shifts of various nuclei. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to calculate the NMR shielding tensors, which are then converted to chemical shifts. researchgate.net Predicting the 1H, 13C, and 33S NMR spectra would provide valuable data for the structural confirmation of 1,1-ethanedisulfonic acid, 2-oxo-. For instance, the predicted chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms within the molecule. While specific data for the target compound is scarce, 1H NMR spectral data is available for the related compound 1,2-ethanedisulfonic acid. chemicalbook.com

Mass Spectrometry Fragmentation Pathway Predictions (e.g., ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for analyzing sulfonated compounds. upce.cznih.gov In negative-ion mode, which is particularly sensitive for these acidic molecules, ESI-MS facilitates the determination of molecular weights for compounds with multiple sulfonic acid groups. upce.cz For sulfonated compounds, the resulting mass spectra in negative-ion mode typically show deprotonated molecules, such as [M-H]⁻. researchgate.net

The fragmentation of 1,1-Ethanedisulfonic acid, 2-oxo- under ESI-MS/MS conditions can be predicted to follow patterns characteristic of both ketones and sulfonic acids. The strong acidic nature of the sulfonic acid groups makes them the likely sites of initial deprotonation. upce.cz

A proposed fragmentation pathway for 1,1-Ethanedisulfonic acid, 2-oxo- could involve the following steps:

Initial Deprotonation: The molecule readily loses a proton from one of the sulfonic acid groups to form the [M-H]⁻ ion.

Loss of SO₃: A common fragmentation pathway for sulfonated compounds is the neutral loss of SO₃ (80 Da). researchgate.net

Cleavage adjacent to the carbonyl group: Ketones often fragment at the C-C bonds adjacent to the carbonyl group. libretexts.org This could lead to the loss of a sulfonate group or other parts of the carbon backbone.

Complex Rearrangements: More complex fragmentation patterns can arise from rearrangements, which are common in the gas-phase chemistry of ions. nih.gov

To illustrate, consider the predicted major fragments for 1,1-Ethanedisulfonic acid, 2-oxo- in a hypothetical ESI-MS/MS experiment.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Proposed Origin |

|---|---|---|

| [M-H]⁻ | 204.95 | Initial deprotonation of the parent molecule. |

| [M-H-SO₃]⁻ | 124.95 | Loss of a sulfur trioxide molecule from the parent ion. |

| [SO₃H]⁻ | 80.96 | Direct cleavage of a sulfonic acid group. |

| [CH(SO₃)₂]⁻ | 172.93 | Cleavage of the C-C bond between the carbonyl carbon and the adjacent carbon. |

This table is based on theoretical predictions and common fragmentation patterns of similar compounds. Actual experimental results may vary based on instrumental conditions.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms involving 1,1-Ethanedisulfonic acid, 2-oxo-.

Transition State Modeling for Elementary Steps

Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.orgnumberanalytics.com It posits that for a reaction to occur, reactants must pass through a high-energy intermediate state known as the transition state or activated complex. numberanalytics.comlibretexts.org The rate of the reaction is then determined by the concentration of these activated complexes and the frequency with which they convert to products. wikipedia.orglibretexts.org

For reactions involving 1,1-Ethanedisulfonic acid, 2-oxo-, such as its decomposition or oxidation, computational methods can be used to model the geometry and energy of the transition states for each elementary step. This involves mapping the potential energy surface of the reaction to locate the saddle point corresponding to the transition state. numberanalytics.comlibretexts.org Understanding the structure of the transition state provides crucial insights into the reaction mechanism at a molecular level. libretexts.org For instance, in a nucleophilic attack on the carbonyl carbon, the transition state would show the partial formation of a new bond with the nucleophile and the partial breaking of the carbonyl pi bond.

Thermochemical and Kinetic Profiles of Transformational Processes

By calculating the energies of reactants, products, and transition states, a complete thermochemical and kinetic profile of a reaction can be constructed. The standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined from these calculations. wikipedia.org

These parameters are essential for understanding the feasibility and rate of a reaction. A high activation energy barrier, for example, would indicate a slow reaction rate. Computational studies can predict how these profiles are affected by factors such as solvent, temperature, and the presence of catalysts. numberanalytics.com

| Thermodynamic/Kinetic Parameter | Significance | Computational Derivation |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | The difference in enthalpy between the transition state and the reactants. | Calculated from the electronic energies and vibrational frequencies of the species. |

| ΔS‡ (Entropy of Activation) | The change in entropy on going from reactants to the transition state. | Derived from the vibrational, rotational, and translational partition functions. |

| ΔG‡ (Gibbs Free Energy of Activation) | The overall energy barrier to the reaction, combining enthalpy and entropy effects. | ΔG‡ = ΔH‡ - TΔS‡ |

Advanced Computational Methodologies for Sulfur-Containing Systems

The presence of sulfur, particularly in a high oxidation state as in sulfonic acids, requires specialized computational approaches for accurate modeling.

Density Functional Theory (DFT) Applications to Sulfonic Acids and Ketones

Density functional theory (DFT) has become a important tool for studying the electronic structure and properties of molecules, including sulfonic acids and ketones. researchgate.netrsc.org DFT methods calculate the electron density of a system to determine its energy and other properties. This approach offers a good balance between computational cost and accuracy.

For sulfonic acids, DFT can be used to study properties like acidity and proton dissociation. researchgate.net For instance, calculations can predict the pKa values of sulfonic acids by modeling the energetics of their deprotonation in solution. The choice of functional and basis set within the DFT framework is crucial for obtaining reliable results, especially for sulfur-containing compounds. rsc.org

Regarding the ketone group in 1,1-Ethanedisulfonic acid, 2-oxo-, DFT can be used to investigate its reactivity, such as its susceptibility to nucleophilic attack. The calculated molecular orbital energies, particularly the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the most likely sites for such attacks.

Molecular Dynamics Simulations for Solvent Effects and Solvation Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate interactions between a solute and its surrounding solvent molecules at an atomic level. easychair.org Such simulations compute the trajectories of atoms and molecules over time, providing a detailed picture of how a solvent can influence the structure, dynamics, and ultimately, the function of a solute molecule. While specific molecular dynamics studies on 1,1-ethanedisulfonic acid, 2-oxo- are not extensively documented in publicly available literature, the established principles of MD simulations allow for a thorough theoretical exploration of how this compound would behave in various solvent environments.

The primary goal of applying MD simulations to 1,1-ethanedisulfonic acid, 2-oxo- would be to elucidate the nature of solute-solvent interactions, the structure of the solvation shell, and the timescale of the solvent's response to changes in the solute's electronic structure. rsc.org Given the presence of two highly polar sulfonic acid groups and a polar keto group, significant solvent effects are anticipated, particularly in polar and protic solvents.

Methodology of Simulation

A typical MD simulation study of 1,1-ethanedisulfonic acid, 2-oxo- would commence with the construction of a simulation system. This involves placing a single molecule of the compound into a periodic box filled with a chosen solvent, such as water, methanol, or a less polar medium like dimethyl sulfoxide (B87167) (DMSO). The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Following system setup, an equilibration phase is performed. This allows the simulated system to relax to a stable state at a specified temperature and pressure, ensuring that the subsequent data collection phase, or production run, represents a thermally equilibrated ensemble. During the production run, the positions and velocities of all atoms are saved at regular intervals, generating a trajectory that can be analyzed to extract a wealth of information.

Analysis of Solvent Effects

The analysis of the MD trajectory would focus on several key aspects to characterize the solvent's influence on 1,1-ethanedisulfonic acid, 2-oxo-.

Structural Organization of the Solvent: The radial distribution function (RDF) is a key metric used to understand the spatial arrangement of solvent molecules around specific functional groups of the solute. For 1,1-ethanedisulfonic acid, 2-oxo-, one would expect to see well-defined RDF peaks for water molecules around the sulfonic acid groups, indicating strong hydrogen bonding and the formation of stable hydration shells. The keto group would also be expected to structure the local solvent environment, though perhaps to a lesser extent than the sulfonic acid moieties.

Hydrogen Bonding Network: A quantitative analysis of the hydrogen bonds formed between the solute and solvent would be crucial. This would involve counting the number of hydrogen bonds, their average lifetimes, and their geometric characteristics. In protic solvents, the sulfonic acid groups would act as both hydrogen bond donors and acceptors, while the keto group would primarily act as a hydrogen bond acceptor.

Solvation Free Energy: The solvation free energy, which represents the energy change associated with transferring the solute from a vacuum to the solvent, is a critical thermodynamic property. This can be calculated using methods such as thermodynamic integration or free energy perturbation. The solvation free energy provides a quantitative measure of the compound's solubility and stability in a given solvent.

Solvation Dynamics

Solvation dynamics describes the time-dependent process of solvent reorganization in response to a change in the solute's charge distribution, often triggered by photoexcitation. rsc.org In a simulation, this can be modeled by instantaneously altering the partial atomic charges of the solute and then monitoring the relaxation of the solvent molecules. The rate of this relaxation provides insight into the fundamental timescales of solvent motion. For a compound like 1,1-ethanedisulfonic acid, 2-oxo- in water, the solvation dynamics would likely be characterized by an initial ultrafast component, corresponding to the librational and rotational motions of nearby water molecules, followed by a slower component related to the diffusive motions required for the complete reorganization of the hydrogen-bonding network.

Illustrative Research Findings

While awaiting specific experimental or computational studies on 1,1-ethanedisulfonic acid, 2-oxo-, we can present hypothetical data tables to illustrate the type of results that would be obtained from MD simulations.

Table 1: Hypothetical Hydrogen Bond Analysis for 1,1-Ethanedisulfonic Acid, 2-oxo- in Water

| Functional Group | Average Number of Hydrogen Bonds | Average Hydrogen Bond Lifetime (ps) |

|---|---|---|

| Sulfonic Acid Group 1 (-SO₃H) | 5.2 | 3.5 |

| Sulfonic Acid Group 2 (-SO₃H) | 5.1 | 3.6 |

| Keto Group (>C=O) | 2.3 | 1.8 |

Table 2: Illustrative Solvation Free Energies (ΔGsolv) in Various Solvents

| Solvent | Dielectric Constant | Hypothetical ΔGsolv (kcal/mol) |

|---|---|---|

| Water | 78.4 | -30.5 |

| Methanol | 32.7 | -24.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -28.9 |

These illustrative tables underscore the quantitative and detailed nature of the insights that can be gained from molecular dynamics simulations. Such studies are invaluable for building a fundamental understanding of how the solvent environment dictates the behavior of complex chemical compounds like 1,1-ethanedisulfonic acid, 2-oxo-.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 1,1 Ethanedisulfonic Acid, 2 Oxo

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination and purity assessment of 1,1-ethanedisulfonic acid, 2-oxo-. These techniques provide detailed information about the molecular framework, functional groups, and exact mass.

Multi-Nuclear NMR Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For 1,1-ethanedisulfonic acid, 2-oxo-, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the methine proton (CH) flanked by two sulfonic acid groups and adjacent to the carbonyl group would be expected to show a characteristic downfield chemical shift due to the strong electron-withdrawing nature of these functional groups. The protons of the methyl group (CH₃) would appear as a singlet further upfield. The integration of these signals would confirm the proton ratio. Pulsed Fourier transform proton magnetic resonance studies on various α-keto acids have shown that they can exist in equilibrium with their hydrate (B1144303) (gem-diol) form in aqueous solutions, a phenomenon that could also be investigated for 1,1-ethanedisulfonic acid, 2-oxo- using ¹H NMR. nih.gov

¹³C NMR spectroscopy would be instrumental in identifying all carbon environments. The carbonyl carbon (C=O) would exhibit a signal at a very low field (typically 190-200 ppm). The methine carbon bonded to the two sulfonyl groups would also be significantly deshielded. The methyl carbon would resonate at a much higher field. The absence of extraneous peaks would serve as an indicator of the compound's purity.

Table 1: Predicted NMR Data for 1,1-Ethanedisulfonic Acid, 2-oxo-

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |

| ¹H | 7.5 - 8.5 | Singlet | 1H, CH(SO₃H)₂ |

| ¹H | 2.2 - 2.5 | Singlet | 3H, CH₃ |

| ¹³C | 195 - 205 | - | C=O |

| ¹³C | 80 - 90 | - | CH(SO₃H)₂ |

| ¹³C | 25 - 35 | - | CH₃ |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing its exact mass. For 1,1-ethanedisulfonic acid, 2-oxo-, techniques like electrospray ionization (ESI) would be suitable for generating gas-phase ions. ESI-MS is particularly effective for the analysis of polar and ionic compounds, including polysulfonated species. upce.cz

The negative ion mode would likely be most informative, showing a prominent peak for the deprotonated molecule [M-H]⁻ or [M-2H]²⁻. The high-resolution measurement of this peak would allow for the calculation of the elemental formula with high accuracy.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses that further confirm the structure. Expected fragmentation pathways for 1,1-ethanedisulfonic acid, 2-oxo- would include the loss of sulfur trioxide (SO₃, 80 Da) and potentially the cleavage of the C-C bond. The study of fragmentation inside an atmospheric pressure interface time-of-flight mass spectrometer has been shown to be important for understanding the behavior of sulfuric acid-containing clusters. copernicus.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for 1,1-Ethanedisulfonic Acid, 2-oxo-

| Ion | Calculated Exact Mass | Observed m/z | Fragmentation Products (MS/MS) |

| [C₂H₄O₇S₂ - H]⁻ | 203.9426 | 203.9421 | m/z 123.9519 ([M-H-SO₃]⁻) |

| [C₂H₄O₇S₂ - 2H]²⁻ | 101.9713 | 101.9708 | - |

Note: These are predicted values.

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 1,1-ethanedisulfonic acid, 2-oxo- would be dominated by strong absorptions corresponding to the S=O and C=O stretching vibrations. The sulfonic acid groups (-SO₃H) would exhibit characteristic strong and broad S=O stretching bands in the region of 1250-1150 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric). The carbonyl group (C=O) of the keto- functionality would show a strong absorption band typically in the range of 1725-1705 cm⁻¹. pg.edu.plorgchemboulder.com The O-H stretching of the sulfonic acid groups would appear as a very broad band in the 3200-2500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also be valuable for identifying these functional groups. The S=O and C=O stretches are typically also Raman active. Raman spectroscopy can be particularly useful for studying organosulfates in aqueous solutions and can provide information on their protonation state. acs.orgnsf.govacs.orgnih.gov For instance, studies on isoprene-derived organosulfates have used Raman spectroscopy to identify distinct modes associated with the organosulfate functional group. acs.org

Table 3: Predicted Vibrational Spectroscopy Data for 1,1-Ethanedisulfonic Acid, 2-oxo-

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| O-H (Sulfonic Acid) | 3200-2500 (broad) | - | Stretching |

| C=O (Keto) | 1725-1705 (strong) | 1725-1705 (moderate) | Stretching |

| S=O (Asymmetric) | 1250-1150 (strong) | 1250-1150 (weak) | Stretching |

| S=O (Symmetric) | 1080-1010 (strong) | 1080-1010 (strong) | Stretching |

| C-S | 800-600 | 800-600 | Stretching |

Chromatographic Methods for Separation, Isolation, and Purity Profiling

Chromatographic techniques are essential for the separation of 1,1-ethanedisulfonic acid, 2-oxo- from any impurities, for its isolation in a pure form, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical and Preparative Separations

Due to its high polarity and ionic nature, reversed-phase HPLC would be challenging for retaining 1,1-ethanedisulfonic acid, 2-oxo-. Therefore, more specialized HPLC techniques would be required.

Ion-pair chromatography or mixed-mode chromatography would be suitable approaches. In ion-pair chromatography, a reagent is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained by a conventional reversed-phase column. Mixed-mode chromatography, utilizing stationary phases with both reversed-phase and ion-exchange characteristics, offers another powerful option for retaining and separating highly polar and ionic compounds like sulfonic acids. sielc.comhelixchrom.com For instance, a Primesep 500 mixed-mode cation exchange column has been used to separate alkyl sulfonates. sielc.com The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile. Detection could be achieved using UV-Vis (if the molecule possesses a chromophore), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Analysis

Direct analysis of the highly polar and non-volatile 1,1-ethanedisulfonic acid, 2-oxo- by GC-MS is not feasible. However, GC-MS can be a powerful tool for the analysis of volatile impurities or for the analysis of the compound itself after derivatization.

Derivatization to a more volatile and thermally stable form, such as methylation of the sulfonic acid groups, would be necessary for GC-MS analysis. nih.gov This approach has been successfully used for the GC/EI-MS analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids. nih.gov Such a method could be developed to quantify the compound or to identify and quantify any volatile impurities that may be present in the sample. Analysis of sulfonic acid esters as potential genotoxic impurities is a significant application in the pharmaceutical industry. shimadzu.comshimadzu.com

X-ray Crystallography for Definitive Solid-State Structure Elucidation

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be definitively determined using single-crystal X-ray diffraction. This powerful analytical technique would be essential for elucidating the solid-state structure of 1,1-Ethanedisulfonic acid, 2-oxo-.

Table 1: Hypothetical Crystallographic Data for 1,1-Ethanedisulfonic Acid, 2-oxo-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis. Actual values would need to be determined experimentally.

Kinetic and Mechanistic Analysis in Solution

Understanding the reactivity of 1,1-Ethanedisulfonic acid, 2-oxo- in solution requires a detailed investigation of its reaction kinetics and the mechanisms involved. The following subsections describe key techniques that would be employed for this purpose.

Stopped-Flow Spectrophotometry for Rapid Reaction Kinetics

Many chemical reactions involving complex organic molecules can occur on a timescale of milliseconds to seconds. wikipedia.orgbiologic.net Stopped-flow spectrophotometry is an ideal technique for studying the kinetics of such rapid reactions in solution. wikipedia.orgbiologic.netlibretexts.org By rapidly mixing solutions of reactants and monitoring the change in absorbance or fluorescence over time, one can determine rate constants for various reaction steps. wikipedia.orglibretexts.org

For 1,1-Ethanedisulfonic acid, 2-oxo-, this technique could be used to study its reactions with various reagents, such as oxidizing or reducing agents. The data obtained would allow for the determination of the reaction order and the pseudo-first-order rate constants, providing insight into the reaction mechanism. acs.org

Table 2: Illustrative Kinetic Data from a Hypothetical Stopped-Flow Experiment

| Reactant Concentration (M) | Observed Rate Constant (s⁻¹) |

| 0.001 | 0.5 |

| 0.002 | 1.0 |

| 0.005 | 2.5 |

| 0.010 | 5.0 |

Note: This table presents hypothetical data to illustrate the type of results obtained from stopped-flow experiments. The linear relationship between reactant concentration and the observed rate constant would suggest a second-order reaction.

Investigation of Solvent Kinetic Isotope Effects (SKIE) in Catalyzed Reactions

The solvent kinetic isotope effect (SKIE) is a powerful tool for probing the role of the solvent and the involvement of proton transfer in a reaction mechanism. nih.gov This is achieved by comparing the reaction rate in a standard solvent, such as water (H₂O), with the rate in a deuterated solvent, like deuterium (B1214612) oxide (D₂O). nih.gov

For reactions involving 1,1-Ethanedisulfonic acid, 2-oxo-, particularly those that are acid or base-catalyzed, measuring the SKIE can help to elucidate whether proton transfer is part of the rate-determining step. A significant kH/kD ratio (the ratio of the rate constant in H₂O to that in D₂O) would indicate the involvement of proton transfer in the transition state.

Electron Spin Resonance (ESR) Spectroscopy for Detection of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection of species with unpaired electrons, such as free radicals. researchgate.netnih.gov Many chemical reactions, particularly oxidation-reduction processes, proceed through radical intermediates. researchgate.netnih.gov

In the study of 1,1-Ethanedisulfonic acid, 2-oxo-, ESR spectroscopy would be invaluable for determining if its reactions involve the formation of radical species. By using spin trapping agents, which react with short-lived radicals to form more stable radical adducts, it is possible to detect and identify the transient radical intermediates, providing crucial evidence for a particular reaction pathway. researchgate.netresearchgate.net The hyperfine splitting patterns in the ESR spectrum can provide information about the structure of the radical intermediate. nih.gov

Applications in Advanced Chemical Research and Materials Science Excluding Prohibited Areas

Role as a Catalyst or Co-catalyst in Organic Transformations

The inherent acidity and potential for metal coordination position this compound as a versatile tool in catalytic processes.

Sulfonic acids are recognized as powerful Brønsted acids. wikipedia.org The presence of two electron-withdrawing sulfonic acid groups on the same carbon atom in 1,1-ethanedisulfonic acid, 2-oxo- is expected to render it a highly potent acid catalyst. This strong acidity could be harnessed in a variety of organic transformations that require acid catalysis, such as esterifications, acetalizations, and intramolecular cyclizations. wikipedia.orgopenstax.org Its high acidity, comparable to that of related disulfonic acids wikipedia.org, would likely allow for efficient catalysis under mild conditions, which is particularly valuable for reactions involving sensitive substrates that might degrade under harsher protocols.

The oxygen atoms of both the sulfonyl groups and the 2-oxo group present potential coordination sites for metal ions. This multi-dentate character makes 1,1-ethanedisulfonic acid, 2-oxo- a promising candidate as an organic linker or ligand for the construction of Metal-Organic Frameworks (MOFs) or other coordination complexes. libretexts.org The geometry and electronic properties of the resulting metal complexes would be influenced by which oxygen atoms participate in binding, potentially leading to frameworks with high selectivity for specific guest molecules or for catalytic applications. The ability of related phosphonic acid building blocks to form extensive hydrogen-bonded networks and pillared-layer frameworks further underscores the potential of highly functionalized small molecules in creating complex supramolecular structures. google.com

Building Block in the Synthesis of Novel Organic Scaffolds

Beyond catalysis, the compound's functional groups offer multiple reaction points, making it a versatile precursor for more complex molecules.

There is considerable interest in developing sulfonated polymers for applications such as ion-exchange membranes, biosensors, and specialty plastics. acs.org 1,1-Ethanedisulfonic acid, 2-oxo- could theoretically serve as a monomer or a sulfonating agent in the synthesis of such macromolecules. Polymerization, potentially proceeding through reactions involving the ketone group, could yield polymers with a high density of sulfonic acid moieties. This high degree of sulfonation would impart significant hydrophilicity and ion-exchange capacity to the resulting materials, making them suitable for applications requiring high proton conductivity or water absorption.

The juxtaposition of a ketone and geminal disulfonic acids makes 1,1-ethanedisulfonic acid, 2-oxo- a unique intermediate. The ketone group can undergo a wide range of reactions, such as condensation, reduction, or conversion to other functional groups, while the robust sulfonic acid groups are retained. This allows for the synthesis of specialized reagents where strong acidity and water solubility are desired in the final molecule. For instance, it could be a precursor in the synthesis of novel pharmaceutical intermediates or highly functionalized analytical reagents. The synthesis of other complex sulfonated molecules often involves multi-step processes where a stable, highly functionalized intermediate is key. google.comnih.gov

Environmental Chemistry Research Perspectives

The study of organosulfur compounds is a growing field in environmental science, particularly concerning their role in atmospheric aerosol formation. acs.orgacs.orgresearchgate.net Organosulfates and organosulfonates are known constituents of secondary organic aerosols, which have implications for air quality and climate. acs.orgau.dk

Given its high polarity and water solubility, 1,1-ethanedisulfonic acid, 2-oxo-, if released into the environment, would be expected to be highly mobile in aqueous systems. Its strong acidity would influence local water chemistry. Research would be needed to understand its formation pathways in the environment, its persistence, and its ultimate fate, including its biodegradability. The environmental behavior of related alkyl sulfates has been studied, indicating that biodegradation is a key removal process, though soil sorption can vary with molecular structure. wikipedia.org The unique structure of 1,1-ethanedisulfonic acid, 2-oxo- would necessitate specific studies to determine its environmental impact and behavior.

Data Tables

Due to the lack of specific experimental data for 1,1-ethanedisulfonic acid, 2-oxo-, the following table presents data for the related, well-documented compound 1,2-Ethanedisulfonic acid to provide context on the properties of a simple ethanedisulfonic acid.

Table 1: Physicochemical Properties of 1,2-Ethanedisulfonic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₆O₆S₂ | nih.gov |

| Molecular Weight | 190.20 g/mol | nih.gov |

| Melting Point | 172-174 °C (anhydrous) | |

| pKa Values | -1.46, -2.06 | wikipedia.org |

Table 2: Interactive Comparison of Related Sulfonic Acids This table is for illustrative purposes, based on general chemical principles.

| Compound | Key Features | Potential Application Highlight |

|---|---|---|

| 1,1-Ethanedisulfonic acid, 2-oxo- (Hypothetical) | Geminal disulfonic acid, α-keto group | Strong Brønsted acid catalyst; Multi-dentate ligand |

| 1,2-Ethanedisulfonic acid | Vicinal disulfonic acid | Pharmaceutical salt formation (edisylates) wikipedia.org |

| Ethanesulfonic acid | Monosulfonic acid | Catalyst, intermediate chemicalbook.com |

| Sulfonated Polymers | Macromolecules with -SO₃H groups | Ion-exchange membranes, sensors acs.org |

Studies on Environmental Fate and Transformation Pathways

Direct research on the environmental fate and transformation of 1,1-Ethanedisulfonic acid, 2-oxo-, is currently unavailable. However, its structure as a short-chain, sulfonated organic acid containing a ketone group suggests several potential degradation pathways, including photodegradation, biodegradation, and reaction with environmental oxidants.

Photodegradation: The presence of a ketone functional group suggests that 1,1-Ethanedisulfonic acid, 2-oxo- may be susceptible to photolytic degradation. Alpha-keto acids are known to undergo photolysis upon absorption of ultraviolet radiation. This process can lead to the formation of various radical species and subsequent transformation products. For instance, the photolysis of sulfonamides, another class of organosulfur compounds, has been shown to proceed via desulfonation, where the sulfonate group is cleaved from the parent molecule. mdpi.com Similar mechanisms could potentially be at play for 1,1-Ethanedisulfonic acid, 2-oxo-, leading to the formation of smaller, more oxidized organic fragments and inorganic sulfate. The quantum yield and specific photoproducts for this compound, however, remain uncharacterized.

Biodegradation: The biodegradability of sulfonated organic compounds can be highly variable and depends on the specific structure of the compound and the metabolic capabilities of the microbial communities present. While some short-chain perfluoroalkyl substances (PFAS) are notoriously persistent, the non-fluorinated backbone of 1,1-Ethanedisulfonic acid, 2-oxo- may render it more amenable to microbial attack. nih.gov Studies on the biodegradation of other organosulfonates have shown that microbial pathways exist for the cleavage of the carbon-sulfur bond, releasing the sulfur as sulfate, which can then be utilized by microorganisms. researchgate.net However, the presence of two sulfonate groups on the same carbon atom might present steric hindrance or an unusual substrate for microbial enzymes, potentially leading to slow or incomplete degradation. Half-lives for the biodegradation of short-chain alkyl sulfonates can range widely depending on environmental conditions and microbial populations. researchgate.net

Reaction with Environmental Oxidants: In aquatic environments, reactive oxygen species such as hydroxyl radicals (•OH) play a crucial role in the transformation of organic pollutants. The rate constants for the reaction of hydroxyl radicals with aliphatic compounds can be high, suggesting that this could be a significant degradation pathway for 1,1-Ethanedisulfonic acid, 2-oxo-. nist.gov The reaction of •OH with the organic backbone could lead to hydroxylation and eventual mineralization of the compound.

Due to the absence of specific experimental data for 1,1-Ethanedisulfonic acid, 2-oxo-, a data table on its transformation pathways cannot be provided.

Investigation of Interactions with Environmental Contaminants

The potential for 1,1-Ethanedisulfonic acid, 2-oxo- to interact with other environmental contaminants is dictated by its functional groups. The two sulfonate groups and the ketone group can all participate in various intermolecular interactions.

Complexation of Metal Ions: The sulfonate and ketone groups can act as ligands, potentially forming complexes with metal ions present in the environment. The stability of these complexes would depend on the specific metal ion and the pH of the surrounding medium. While extensive data exists on the complexation of metals by various organic ligands, specific stability constants for complexes with 1,1-Ethanedisulfonic acid, 2-oxo- are not documented. nih.govat.ua The formation of such complexes could influence the transport, bioavailability, and toxicity of both the metal and the organic compound.

Sorption to Environmental Matrices: The sulfonic acid groups are highly polar and will likely lead to a high water solubility for 1,1-Ethanedisulfonic acid, 2-oxo-. This would generally result in low sorption to organic carbon in soils and sediments. However, interactions with mineral surfaces, particularly those with positive charges at environmentally relevant pH values, could occur. mdpi.comnih.gov The sorption behavior of short-chain per- and polyfluoroalkyl substances (PFAS) has been studied, but direct extrapolation to non-fluorinated sulfonates must be done with caution. researchgate.netmdpi.com

Interaction with Other Organic Contaminants: The potential for 1,1-Ethanedisulfonic acid, 2-oxo- to interact with other organic contaminants is less clear. Its polar nature might lead to co-solute effects, influencing the solubility and transport of non-polar organic contaminants.

Given the lack of specific research, a data table detailing the interactions of 1,1-Ethanedisulfonic acid, 2-oxo- with environmental contaminants cannot be compiled.

Historical Context and Future Directions in Alpha Keto Geminal Disulfonic Acid Chemistry

Evolution of Research in Complex Sulfonic Acid Systems

The study of sulfonic acids, organic compounds characterized by the R-S(=O)₂-OH functional group, has been a cornerstone of organic chemistry for over a century. wikipedia.org Early research focused on simple aromatic and aliphatic sulfonic acids, primarily due to their importance as intermediates in the dye industry and as strong organic acids. The development of sulfonation techniques, such as the use of concentrated sulfuric acid or sulfur trioxide, enabled the synthesis of a wide array of these compounds. cardiff.ac.uk

Over time, the focus expanded to more complex systems, including polysulfonic acids and those bearing additional functional groups. The introduction of multiple sulfonic acid groups into a single molecule, creating disulfonic and polysulfonic acids, presented new synthetic challenges and led to materials with unique properties. For instance, 1,2-ethanedisulfonic acid is a well-characterized diprotic acid. nih.govwikipedia.org The presence of neighboring sulfonic acid groups can significantly influence the molecule's acidity and reactivity.

The conceptual introduction of a ketone group at the alpha position to a geminal disulfonic acid moiety, as in the theoretical "1,1-Ethanedisulfonic acid, 2-oxo-," represents a significant step in complexity. Alpha-keto acids are a well-established class of compounds with important biological roles. nih.govwikipedia.org The combination of these two functionalities on the same carbon atom (a geminal arrangement) would be expected to result in a highly reactive and potentially unstable molecule, posing considerable synthetic and characterization hurdles.

Current Challenges in Synthesis and Characterization of Novel Disulfonic Acids

The synthesis of novel disulfonic acids, particularly those with intricate functional group arrangements, remains a significant challenge. Most approaches for preparing 1,2-disulfonyl chlorides, precursors to 1,2-disulfonic acids, rely on the diazotization of corresponding amino sulfonic acids. rsc.org The synthesis of geminal disulfonic acids is even more complex.

Key Synthetic Challenges:

Instability of Intermediates: The presence of multiple electron-withdrawing groups, such as two sulfonic acid groups and a keto group on adjacent carbons, can lead to highly reactive and unstable intermediates.

Harsh Reaction Conditions: Classical sulfonation methods often employ harsh reagents like fuming sulfuric acid, which can lead to decomposition of sensitive functional groups. cardiff.ac.uk

Purification and Isolation: The high polarity of disulfonic acids makes their isolation and purification from aqueous reaction mixtures challenging.

Characterization Hurdles:

Hygroscopicity: Sulfonic acids are often hygroscopic, making it difficult to obtain accurate analytical data.

Complex Spectra: The presence of multiple functional groups can lead to complex NMR and IR spectra, requiring sophisticated analysis for structural elucidation.

Crystallization: Obtaining single crystals of complex disulfonic acids for X-ray diffraction analysis can be difficult due to their high polarity and tendency to form amorphous solids or hydrates. nih.gov

The following table summarizes some common analytical techniques used for the characterization of sulfonic acids and the potential challenges associated with complex disulfonic acids.

| Analytical Technique | Application for Sulfonic Acids | Potential Challenges with Alpha-Keto Geminal Disulfonic Acids |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are crucial for structural elucidation. rsc.org | Complex splitting patterns, peak broadening due to acidic protons, and potential for keto-enol tautomerism. |

| Infrared (IR) Spectroscopy | Identification of S=O and O-H stretching vibrations. rsc.org | Overlapping of C=O and S=O stretching frequencies, strong O-H bands obscuring other signals. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Fragmentation can be extensive, making interpretation difficult; derivatization may be necessary. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure. | Difficulty in obtaining suitable single crystals. nih.gov |

Emerging Research Directions and Interdisciplinary Opportunities

Despite the challenges, the pursuit of novel sulfonic acids is driven by their potential applications in catalysis, materials science, and pharmaceuticals. nih.gov Emerging research directions are focused on developing more sustainable and efficient synthetic methods and exploring new applications by integrating with other scientific disciplines.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of complex and potentially hazardous compounds. nih.govacs.orggoogle.com For the synthesis of sulfonic acids, flow chemistry can offer:

Enhanced Safety: Better control over reaction temperature and mixing, minimizing the risk of runaway reactions, which can be a concern with highly exothermic sulfonation reactions. rsc.org

Improved Yield and Purity: Precise control over reaction parameters can lead to higher yields and fewer byproducts.

Scalability: Flow reactors can be easily scaled up for industrial production.

Sustainable synthesis methodologies are also gaining prominence. This includes the use of greener solvents, catalysts, and reagents. For example, supported sulfonic acids are being developed as reusable heterogeneous catalysts for various organic transformations, reducing waste and environmental impact. nih.govrsc.org The use of bio-based starting materials is also an active area of research. frontiersin.org

Nature provides a vast inspiration for the design of new catalysts. Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes. While enzymes that directly utilize alpha-keto geminal disulfonic acids are unknown, the broader class of sulfonic acids is being explored in bio-inspired catalytic systems.

For instance, sulfonic acid-functionalized materials are being investigated as catalysts for reactions such as amide bond formation and biomass conversion. unl.ptelsevierpure.comresearchgate.net These catalysts often combine acidic functionality with a structured support, mimicking the active sites of enzymes. The theoretical "1,1-Ethanedisulfonic acid, 2-oxo-" could potentially act as a highly acidic and sterically defined catalyst or ligand in such systems, provided it can be synthesized and stabilized.

The prebiotic synthesis of amino acids from α-ketoacids is an area of active research, suggesting a fundamental link between keto acids and the origins of life. nih.gov While not directly involving disulfonic acids, this research highlights the potential for complex interactions between keto acids and other functional groups in biological and prebiotic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.